Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid
Description
Rel-(2R,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furo[2,3-c]pyrrole scaffold. The molecule contains a tert-butoxycarbonyl (Boc) protecting group at the 5-position and a carboxylic acid moiety at the 2-position. Its stereochemistry is defined by the (2R,3aR,6aR) configuration, which influences its three-dimensional conformation and interactions in synthetic or biological contexts . The molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 265.28 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amine group during synthetic processes, while the carboxylic acid enables further functionalization .
Properties
IUPAC Name |
(2R,3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-2-carboxylic acid | |
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| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)17-9(7)6-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAKGTGWUFGVMM-HLTSFMKQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](O[C@H]2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid typically involves several key steps:
Formation of the Hexahydro-furo-pyrrole Core: This step often involves cyclization reactions starting from appropriate precursors such as amino alcohols or amino acids
Biological Activity
Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H19NO5
- Molecular Weight : 257.28 g/mol
- CAS Number : 2044706-40-1
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and neurodegenerative diseases.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmitter regulation and are often targeted in treatments for Alzheimer’s disease.
- Inhibitory Potency :
- AChE: IC50 values range from 10.4 μM to 34.2 μM depending on the specific structural modifications made to the compound.
- BChE: Similar trends were observed with IC50 values indicating moderate inhibition.
Antioxidant Activity
The compound has also shown potential antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which is essential in mitigating oxidative stress-related damage in cells.
Case Studies
-
Neuroprotective Effects :
A study evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases. -
Anti-inflammatory Properties :
In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways.
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of bicyclic heterocycles with fused pyrrole and oxygen-containing rings. Below is a detailed comparison with structurally related analogs:
Stereochemical Variants
- Rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic Acid Key Difference: The stereochemistry at positions 3a and 6a (3aS vs. 3aR) alters the spatial arrangement of the fused rings. Molecular Formula: C₁₂H₁₉NO₅ (identical to the target compound). Functional Groups: Carboxylic acid at 3a instead of 2-position. Implications: Positional isomerism affects reactivity in coupling reactions and biological target interactions .
Heterocycle Modifications
- 5-(tert-Butoxycarbonyl)-3-fluoro-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic Acid Key Difference: Replacement of the oxygen atom in the furo ring with sulfur (thieno system) introduces greater lipophilicity and electronic effects. Molecular Formula: C₁₂H₁₄FNO₄S. Implications: Enhanced metabolic stability due to sulfur’s resistance to oxidative degradation. The fluorine atom increases electronegativity, influencing acidity (pKa ~3.5 vs. ~4.2 for the target compound) .
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
- Key Difference : A pyridine ring replaces the furan ring, introducing aromaticity and planar rigidity.
- Example : 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (80% yield in synthesis vs. variable yields for furopyrrole derivatives).
- Implications : Pyridine’s electron-withdrawing nature reduces the carboxylic acid’s pKa (~1.5–2.0) compared to the target compound (~4.2) .
Substituent Variations
- (2R,3aR,6aR)-tert-Butyl 2-(Aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate Key Difference: The carboxylic acid is replaced by an aminomethyl group, introducing basicity (pKa ~9–10 for the amine). Implications: This derivative is more water-soluble at acidic pH and serves as an intermediate in peptide synthesis .
Methyl rel-(2aR,8bR)-2a,8b-Dihydro-3-oxo-1-phenyl-3H-benzo[b]cyclobuta[d]pyran-2a-carboxylate
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
